4-(4-Ethoxyphenoxy)aniline

Übersicht

Beschreibung

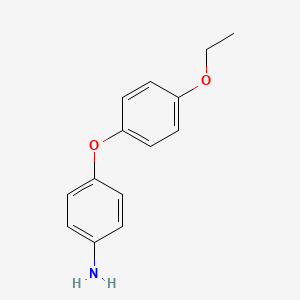

4-(4-Ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by an aniline group attached to a phenoxy group, which is further substituted with an ethoxy group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenoxy)aniline typically involves the nucleophilic substitution of 4-nitrophenol with 4-ethoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various electrophiles like halogens, nitrating agents.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethoxyphenoxy)aniline is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties, particularly in the development of novel drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(4-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(4-Methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

4-(4-Ethoxyphenoxy)aniline hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.

Biologische Aktivität

4-(4-Ethoxyphenoxy)aniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C15H17NO3

- IUPAC Name : this compound

The presence of both an ethoxy group and an aniline moiety suggests that this compound may exhibit a range of biological activities, particularly in pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Ethoxyphenol : The starting material, 4-ethoxyphenol, is synthesized through the ethylation of phenol.

- Formation of Aniline Derivative : The reaction of 4-ethoxyphenol with an appropriate aniline derivative under acidic or basic conditions leads to the formation of this compound.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : It has been observed to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of well-known anticancer agents like paclitaxel .

- Case Study : A study reported that derivatives of anilinoquinazoline, which share structural similarities with this compound, demonstrated potent cytotoxic effects against various cancer cell lines. The most effective compounds showed IC50 values ranging from 25 to 682 nM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Various derivatives have shown activity against a range of bacterial strains. For example, compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Inhibition against S. aureus & E. coli | |

| Cytotoxicity | IC50 values between 25-682 nM |

Research Findings and Case Studies

- Anticancer Screening : A notable study involved the synthesis and evaluation of novel substituted anilines, including those related to this compound. These compounds were screened for their ability to induce apoptosis in cancer cells, revealing promising results in tumor growth inhibition without significant toxicity .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce cell cycle arrest at the G2/M phase, thus preventing cancer cell proliferation .

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13/h3-10H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWNMXJIYCVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965965 | |

| Record name | 4-(4-Ethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51690-67-6 | |

| Record name | 4-(4-Ethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.